molecular formula C12H14N4O2 B5337882 4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide

4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide

Cat. No.: B5337882
M. Wt: 246.27 g/mol
InChI Key: UFEYDPUWQGUTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide has potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer properties and its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, it has been studied for its ability to control plant diseases caused by fungi and bacteria. In material science, it has been studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide has been studied in detail. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has antimicrobial properties and can inhibit the growth of fungi and bacteria. In addition, it has been found to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective properties and can protect neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, antioxidant, and neuroprotective properties, which make it a promising compound for further study. However, one of the limitations of using this compound is its potential toxicity, which needs to be studied in detail before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide. One of the directions is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential use in the development of new materials with unique properties. Additionally, further studies are needed to determine the toxicity and safety of this compound before it can be used in clinical trials.

Synthesis Methods

4-isopropoxy-N-4H-1,2,4-triazol-3-ylbenzamide can be synthesized using different methods. One of the most common methods involves the reaction of 4-isopropoxybenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Properties

IUPAC Name

4-propan-2-yloxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8(2)18-10-5-3-9(4-6-10)11(17)15-12-13-7-14-16-12/h3-8H,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYDPUWQGUTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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